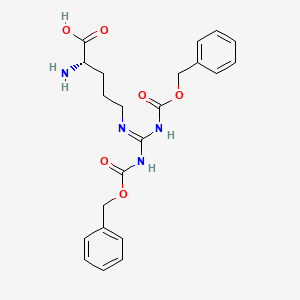
H-Arg(Z)2-OH
Vue d'ensemble
Description
H-Arg(Z)2-OH: Nα,Nω-Di-Cbz-L-arginine , is a derivative of the amino acid arginine. This compound is commonly used in biochemical research, particularly in the synthesis of peptides and as a substrate or inhibitor in various enzymatic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. One common method starts with the protection of the α-amino group using a carbobenzyloxy (Cbz) group, followed by the protection of the guanidino group with another Cbz group. The protected arginine is then subjected to hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: H-Arg(Z)2-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protective groups, yielding free arginine.
Substitution Reactions: The protected groups can be substituted with other protective groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution Reactions: Common reagents include carbobenzyloxy chloride for protection and trifluoroacetic acid for deprotection.
Major Products:
Free Arginine: Obtained after complete deprotection.
Modified Arginine Derivatives: Depending on the substitution reactions performed.
Applications De Recherche Scientifique
Chemistry: H-Arg(Z)2-OH is widely used in peptide synthesis as a protected form of arginine. It allows for the selective deprotection and incorporation of arginine into peptides without unwanted side reactions .
Biology: In biological research, this compound serves as a substrate or inhibitor in enzymatic studies, particularly those involving arginine metabolism .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its protected form ensures stability and controlled release in drug formulations .
Industry: this compound is utilized in the production of various biochemical reagents and as an intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of H-Arg(Z)2-OH primarily involves its role as a protected form of arginine. The protective groups prevent unwanted reactions during peptide synthesis and can be selectively removed under specific conditions. This allows for the precise incorporation of arginine into peptides and proteins .
Molecular Targets and Pathways:
Enzymatic Reactions: this compound acts as a substrate or inhibitor in enzymatic reactions involving arginine.
Peptide Synthesis: The compound is used to introduce arginine residues into peptides, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Nα-Boc-Nω-Cbz-L-arginine: Another protected form of arginine with different protective groups.
Nα-Fmoc-Nω-Cbz-L-arginine: Used in peptide synthesis with a different protective group on the α-amino group.
Uniqueness: H-Arg(Z)2-OH is unique due to its dual Cbz protection, which provides stability and selectivity in peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVTHZNIALJHD-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
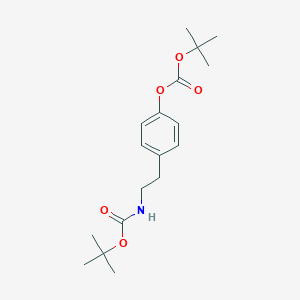
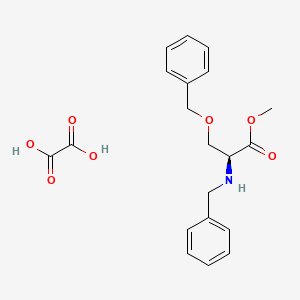
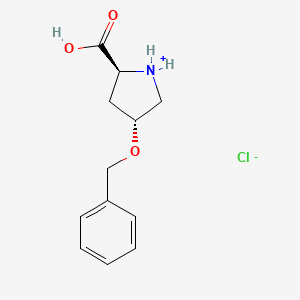
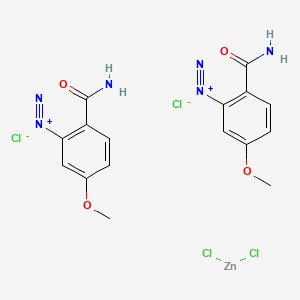
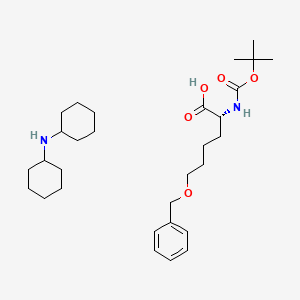
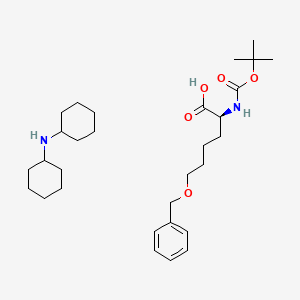
![(2S)-2-azaniumyl-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoate](/img/structure/B7889803.png)
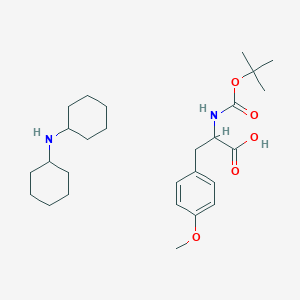
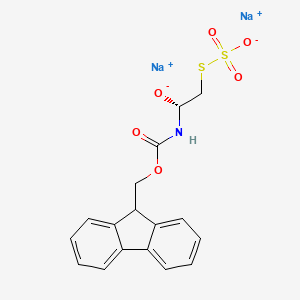
![(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate](/img/structure/B7889835.png)
![disodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7889841.png)
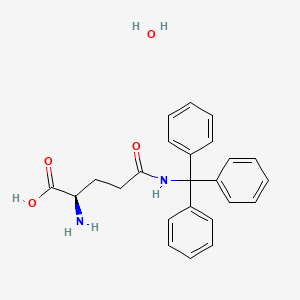
![(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7889855.png)
